molecular formula C8H15BF3- B12969553 (2-Ethylcyclohexyl)trifluoroborate

(2-Ethylcyclohexyl)trifluoroborate

Cat. No.: B12969553
M. Wt: 179.01 g/mol
InChI Key: ZLDZBOZDDCLLPA-UHFFFAOYSA-N
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Description

(2-Ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group enhances the compound’s nucleophilicity, allowing it to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Ethylcyclohexyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

In this reaction, the boronic acid (R-B(OH)_2) reacts with potassium bifluoride (KHF_2) to form the trifluoroborate salt (R-BF_3K) and water. The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

    Cross-Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Yield substituted boron compounds.

    Cross-Coupling Reactions: Produce biaryl or alkyl-aryl compounds.

    Oxidation and Reduction Reactions: Result in oxidized or reduced boron species.

Scientific Research Applications

(2-Ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organic halide, forming a palladium complex.

    Transmetalation: The trifluoroborate compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrifluoroborate
  • Vinyltrifluoroborate
  • Allyltrifluoroborate

Uniqueness

(2-Ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ethylcyclohexyl group provides steric hindrance, influencing its reactivity in various chemical transformations.

Properties

Molecular Formula

C8H15BF3-

Molecular Weight

179.01 g/mol

IUPAC Name

(2-ethylcyclohexyl)-trifluoroboranuide

InChI

InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1

InChI Key

ZLDZBOZDDCLLPA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCCC1CC)(F)(F)F

Origin of Product

United States

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